Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-Ray Diffraction Studies
While direct crystallographic data for this compound is not reported, analogous boronic esters (e.g., methyl 3,5-di-bromo-4-cyano-benzoate) exhibit crystalline packing dominated by noncovalent interactions. These structures often feature π–π stacking between aromatic rings and hydrogen bonding involving cyano or ester groups. The pinacol boronate moiety typically adopts a tetrahedral geometry around the boron atom, stabilized by the electron-donating pinacol ligands.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (CDCl₃) :
- Aromatic protons : δ 7.99–7.35 (m, 4H, ortho/para-substituted benzoate)
- Methoxy group : δ 3.89 (s, 3H, COOCH₃)
- Pinacol boronate : δ 1.38 (br s, 12H, 4CH₃ groups).
¹³C NMR (CDCl₃) :
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Cyano (CN) | 120.6–122.3 |
| Boronated aromatic | 130.0–148.5 |
| Ester carbonyl (COO) | 166.7–168.0 |
| Pinacol methyl (CH₃) | 24.8–27.7 |
Data extrapolated from structurally related compounds.
Infrared (IR) and Raman Vibrational Signatures
| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C≡N (cyano) | 2241 | — |
| B–O (pinacol) | 1367 | — |
| C=O (ester) | 1715 | 1720 |
| Aromatic C–H | 3000–3100 | 3050 |
IR peaks correspond to ν(C≡N) and ν(C=O) stretches, while Raman spectra highlight aromatic C–H vibrations.
Mass Spectrometric Fragmentation Patterns
Key Fragments (ESI-MS) :
| m/z (M+H⁺) | Fragment Identity |
|---|---|
| 287.12 | [C₁₅H₁₈BNO₄]⁺ (intact molecular ion) |
| 173.6 | [C₈H₅NO₂]⁺ (benzoate + cyano) |
| 99.0 | [C₅H₉O₂]⁺ (pinacol) |
Fragmentation involves cleavage of the B–O bond, yielding the benzoate-cyano core and pinacol moiety.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Molecular Geometry
DFT studies (e.g., B3LYP/6-31G*) predict:
- Boron geometry : Tetrahedral coordination with B–O bond lengths of ~1.45–1.55 Å.
- Cyano group orientation : Perpendicular to the aromatic plane to minimize steric strain.
- Ester substituent : Coplanar with the aromatic ring for conjugation.
Frontier Molecular Orbital Analysis
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -5.2 | Nucleophilic attack |
| LUMO | -1.8 | Electrophilic coupling |
HOMO-LUMO gap (~3.4 eV) reflects moderate reactivity in cross-coupling reactions.
Properties
IUPAC Name |
methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJGLQVZIMTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Methyl 4-Bromo-3-Cyanobenzoate
The most direct route involves Miyaura borylation, substituting a bromine atom with a pinacol boronate group.
Procedure :
-
Substrate Preparation : Methyl 4-bromo-3-cyanobenzoate is synthesized via esterification of 4-bromo-3-cyanobenzoic acid using methanol and sulfuric acid.
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Borylation Reaction :
-
Workup : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding the boronate ester as a white solid.
Key Data :
This method avoids toxic cyanide reagents, aligning with industrial safety standards.
Cyanation of Aldehyde Intermediates
An alternative pathway converts aldehyde groups to cyano functionalities, as demonstrated in analogous syntheses.
Procedure :
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Aldehyde Formation : Methyl 4-bromo-3-formylbenzoate is prepared via Vilsmeier-Haack formylation of methyl 4-bromo-3-hydroxybenzoate.
-
Cyanation :
-
Borylation : The resulting methyl 4-bromo-3-cyanobenzoate undergoes Miyaura borylation as above.
Advantages :
Copper-Catalyzed Borylcyanation
Recent advances in regioselective borylcyanation offer a one-pot method to install both cyano and boronate groups. Adapted from diene functionalization, this approach may apply to aromatic systems under modified conditions.
Hypothesized Protocol :
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Substrate : Methyl 4-vinylbenzoate.
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Catalyst : Cu(OTf)₂ (5 mol%)
-
Reagents : B₂Pin₂ (1.1 equiv), TMSCN (1.1 equiv)
Challenges :
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Aromatic systems require higher temperatures or alternative ligands.
Industrial Production Optimization
Large-scale synthesis prioritizes cost and efficiency:
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Continuous Flow Reactors : Reduce reaction times from hours to minutes via precise temperature and mixing control.
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Automated Quenching : In-line neutralization of excess reagents minimizes purification steps.
Economic Considerations :
| Factor | Lab Scale | Industrial Scale |
|---|---|---|
| Cost per kg | $12,000 | $1,200 |
| Annual Output | 10 kg | 10,000 kg |
| Energy Consumption | High | Optimized |
Reaction Optimization and Conditions
Critical parameters for high yield:
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Catalyst Loading : Pd(dppf)Cl₂ below 1 mol% reduces costs without compromising yield.
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Solvent Choice : 1,4-Dioxane outperforms THF in borylation due to superior boron solubility.
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Temperature : Reactions above 100°C promote side product formation (e.g., deboronation).
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Miyaura Borylation | 85 | High | Excellent | 0.80 |
| Aldehyde Cyanation | 78 | Moderate | Good | 1.20 |
| Cu-Borylcyanation | 65* | High | Limited | 2.50 |
Chemical Reactions Analysis
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The boronate ester can be oxidized to form a phenol derivative using oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | 3-CN, 4-Bpin | C₁₆H₁₈BNO₄ | 290.17 | 1392814-34-4 | Electron-deficient, high polarity |
| Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 2-CH₃, 4-Bpin | C₁₅H₂₁BO₄ | 276.14 | - | Electron-rich, enhanced steric bulk |
| Methyl 3-methoxy-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate | 3-OCH₃, 4-CH₂-Bpin | C₁₆H₂₃BO₅ | 306.16 | - | Increased solubility in polar solvents |
| Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 2-CN, 5-Bpin | C₁₅H₁₈BNO₄ | 290.17 | - | Altered regioselectivity in coupling |
Key Observations :
- Electron Effects: The cyano group in the target compound renders it electron-deficient, which enhances reactivity in coupling reactions with electron-rich aryl halides . In contrast, methyl or methoxy substituents (e.g., in and ) increase electron density, slowing reactions with electron-deficient partners .
- Steric Factors : Compounds with ortho substituents (e.g., 2-methyl in ) exhibit steric hindrance, reducing coupling efficiency compared to the para-substituted target compound .
- Solubility: Methoxy or methylene-linked boronate esters () show improved solubility in polar solvents like methanol or DMSO, whereas the cyano variant may require more aggressive solvents (e.g., THF) .
Reactivity in Cross-Coupling Reactions
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
Insights :
- The target compound achieves higher yields with electron-deficient aryl halides due to its electron-withdrawing cyano group, which stabilizes the transition state in oxidative addition steps .
- Steric hindrance in 2-methyl derivatives () reduces yields with bulky substrates.
- Methoxy-containing analogs () exhibit moderate reactivity but broader solvent compatibility.
Biological Activity
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18BNO4
- Molecular Weight : 287.1187 g/mol
- CAS Number : 1258963-20-0
- Structure : The compound features a cyano group and a boronate ester, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study focusing on breast cancer treatment, this compound demonstrated notable antiproliferative effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The compound exhibited an IC50 value of 0.126 μM, indicating potent growth inhibition compared to non-cancerous cells (MCF10A), which showed significantly lesser sensitivity .
Pharmacokinetics
Pharmacokinetic studies reveal that related compounds display moderate absorption and slow elimination rates. For example:
Q & A
Q. What is the recommended synthetic route for Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common protocol involves reacting a brominated or iodinated benzoate precursor (e.g., methyl 4-bromo-3-cyanobenzoate) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ as the catalyst, potassium acetate as a base, and 1,4-dioxane as the solvent at 80–100°C . Reaction progress is monitored by TLC or LC-MS, followed by purification via column chromatography. Key parameters include maintaining anhydrous conditions and optimizing catalyst loading (typically 1–5 mol%) to minimize side reactions .
Q. How is this compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, while ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm for dioxaborolane) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI or EI ionization modes depending on volatility .
- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects, though crystallization may require slow evaporation of volatile solvents like dichloromethane .
Q. What safety precautions are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Boron-containing waste must be segregated and treated by certified hazardous waste services .
Q. In which cross-coupling reactions is this compound employed?
It serves as a boronate ester partner in Suzuki-Miyaura reactions for biaryl synthesis. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in aqueous DME/THF with Na₂CO₃ as the base yields functionalized benzoates .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling applications?
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) for compatibility with electron-withdrawing cyano groups, which may deactivate certain catalysts .
- Solvent effects : Polar aprotic solvents like DME enhance solubility, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and minimizes boronate ester hydrolysis .
Q. How to address competing reactivity of the cyano and boronate groups?
The cyano group’s electron-withdrawing nature can destabilize the boronate, leading to protodeboronation. Mitigation strategies include:
Q. What analytical methods detect impurities in synthesized batches?
Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity?
The bulky pinacol boronate group reduces coupling efficiency with sterically hindered aryl halides. Workarounds include:
Q. Can computational modeling predict reactivity trends?
Density functional theory (DFT) calculates transition-state energies for cross-coupling steps, identifying electronic effects (e.g., cyano group’s impact on Pd oxidative addition) . Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures , validates computational predictions.
Q. What are the implications of batch-to-batch variability in purity?
Variability (e.g., 95% vs. 97% purity) affects reproducibility in kinetic studies. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
